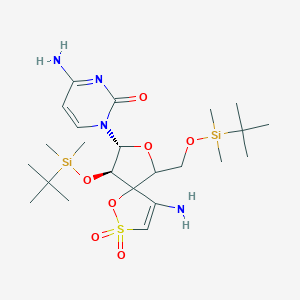
2-クロロメチル-3,5-ジメチルピリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Chloromethyl-3,5-dimethylpyridin-4-ol has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol . This reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial Production Methods: In an industrial setting, the production of 2-Chloromethyl-3,5-dimethylpyridin-4-ol may involve a continuous flow process to enhance yield and efficiency . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions: 2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The hydroxyl group at the fourth position can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are the corresponding alcohols or amines.
作用機序
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol involves its interaction with specific molecular targets and pathways . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity . The hydroxyl group at the fourth position can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: This compound has a methoxy group instead of a hydroxyl group at the fourth position.
2-(Chloromethyl)-3,4-dimethoxypyridine: This compound has two methoxy groups at the third and fourth positions.
Uniqueness: 2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to the presence of both chloromethyl and hydroxyl groups on the pyridine ring . This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
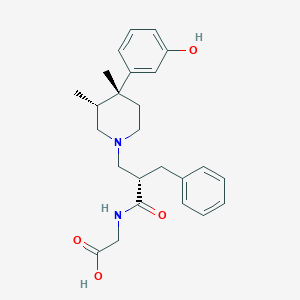

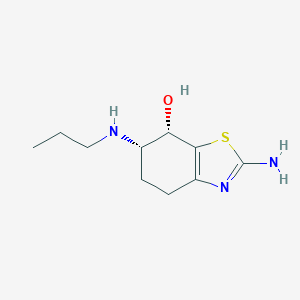
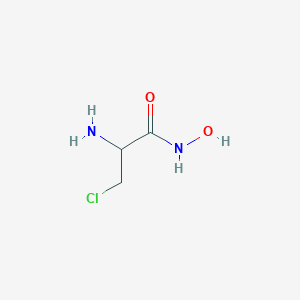
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
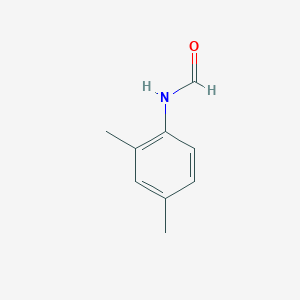

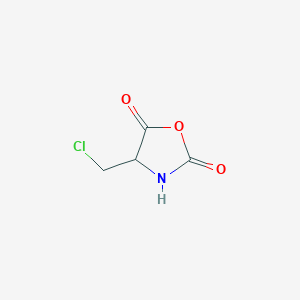

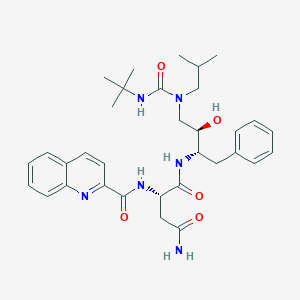
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
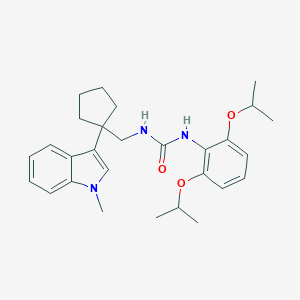
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
